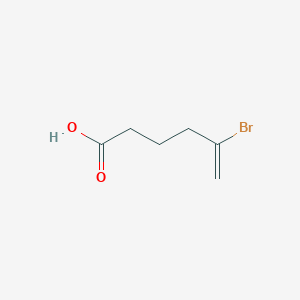

5-Bromo-5-hexenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-5-hexenoic acid is a chemical compound that belongs to the family of unsaturated carboxylic acids. It has the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. This compound is characterized by the presence of a bromine atom and a double bond within its structure, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-5-hexenoic acid can be synthesized through various methods. One common approach involves the bromination of 5-hexenoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-5-hexenoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Electrophilic Addition: Halogens like chlorine or bromine in solvents such as carbon tetrachloride (CCl4) are used for addition reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.

Addition Products: Formation of dihalides or hydrogenated products.

Oxidation Products: Formation of carboxylates or alcohols.

Applications De Recherche Scientifique

5-Bromo-5-hexenoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Bromo-5-hexenoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a reactive intermediate that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hexenoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-5-nitro-1,3-dioxane: Contains both bromine and nitro groups, used as an antimicrobial agent.

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains additional functional groups, used in the synthesis of pharmaceuticals.

Uniqueness

5-Bromo-5-hexenoic acid is unique due to its combination of a bromine atom and a double bond, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications.

Activité Biologique

Chemical Structure and Properties

The chemical structure of 5-Bromo-5-hexenoic acid includes a bromine atom attached to a hexenoic acid backbone, which contributes to its unique reactivity patterns. The presence of the bromine atom and the double bond allows for various chemical transformations, making it a valuable compound in synthetic organic chemistry.

1. Neurobiological Applications

Research indicates that derivatives of this compound may play a role in neural stem cell differentiation . A study highlighted that compounds related to this acid could influence the differentiation pathways of neural stem cells, suggesting potential applications in neuroregenerative medicine. This activity is particularly relevant for developing therapies aimed at neurodegenerative diseases.

2. Antimicrobial Properties

Although direct studies on the antimicrobial effects of this compound are sparse, its structural characteristics imply possible antimicrobial activity. Compounds with similar structures have been documented to exhibit antibacterial and antifungal properties, warranting further investigation into this aspect for this compound.

3. Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to this compound has been explored through various studies. For instance, certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The structure–activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance anti-inflammatory effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 5-Hexenoic Acid | C6H10O2 | Unsaturated fatty acid | Lacks bromine; primarily studied for metabolism |

| 4-Bromo-4-pentenoic Acid | C5H7BrO2 | Contains a double bond and bromine | Different position of double bond affects reactivity |

| 3-Bromo-3-methylbutanoic Acid | C6H11BrO2 | Branched structure with bromine | Structural branching alters physical properties |

| 6-Bromohexanoic Acid | C6H11BrO2 | Saturated with a bromine atom | Different saturation level impacts reactivity |

This table illustrates how the unique structural features of this compound may confer specific reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the importance of understanding the biological activities associated with compounds like this compound:

- Neural Stem Cell Differentiation : A study demonstrated that derivatives could enhance neural stem cell differentiation, suggesting therapeutic applications in treating neurological disorders.

- COX Inhibition : Research on related compounds has shown significant inhibition of COX enzymes, indicating potential use as anti-inflammatory agents. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have provided insights into their potential therapeutic roles. The interaction with COX enzymes and other inflammatory mediators highlights their relevance in developing new anti-inflammatory drugs .

Propriétés

IUPAC Name |

5-bromohex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWURSBSIVPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465748 |

Source

|

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-41-8 |

Source

|

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.